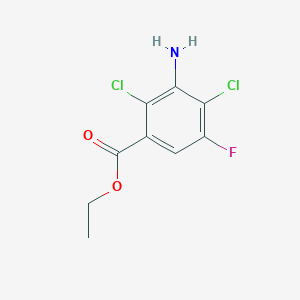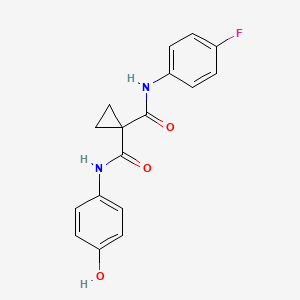
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Übersicht
Beschreibung
“N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide” is a compound that contains a cyclopropane core, which is a three-membered ring structure. It has two amide groups attached to the cyclopropane ring, one with a 4-fluorophenyl group and the other with a 4-hydroxyphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropane dicarboxylic acid with the appropriate amines (4-fluoroaniline and 4-hydroxyaniline) to form the amide bonds.Molecular Structure Analysis
The cyclopropane ring in the molecule is a strain ring, which could make the compound reactive. The presence of the fluorine and hydroxy groups on the phenyl rings could also influence the reactivity and properties of the compound.Chemical Reactions Analysis
The compound could potentially undergo reactions at the amide bonds or at the cyclopropane ring. The specific reactions would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. The presence of the amide groups could allow for hydrogen bonding, which could influence the solubility and boiling point of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : A synthetic method for a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been established. This involves a multi-step nucleophilic substitution reaction and ester hydrolysis, confirming the structure through 1H NMR and MS spectrum (Zhou et al., 2021).
Chemical Structure and Properties : The solid-state structures of related 2-fluoro-2-phenylcyclopropane derivatives were examined to identify short intermolecular contacts of C–F groups, highlighting potential weak hydrogen bonding interactions (Fröhlich et al., 2006).
Molecular Modeling and Self-Assembly : Molecular modeling of compounds like bis-(N-α-amido-L-phenylalaninyl)-1,1-cyclopropane dicarboxylate provides insights into the self-assembly of diamide diacids in water, aiding in understanding conformational preferences and hydrogen bonding patterns (Breitbeil et al., 2002).
Applications in Material Science
Polymer Synthesis : Research into aromatic polyamides containing cyclohexane structure, closely related to the compound , reveals their application in creating polymers with high thermal stability and solubility in polar aprotic solvents (Hsiao et al., 1999).
Electrooptical Properties : Compounds with similar structural features, like 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, have been reported to have large nematic ranges and low melting esters, indicating potential use in electrooptical applications (Gray & Kelly, 1981).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care and appropriate safety measures should be taken.
Zukünftige Richtungen
The study of this compound could provide interesting insights into the properties and reactivity of cyclopropane compounds and amides. Further research could also explore potential applications of this compound in various fields such as medicinal chemistry or materials science.
Eigenschaften
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFMBVMXIPQPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727978 | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
CAS RN |
849217-60-3 | |
| Record name | N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

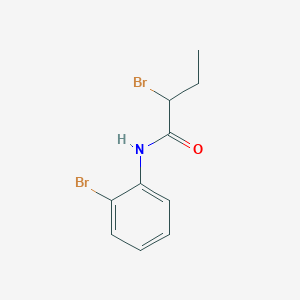
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
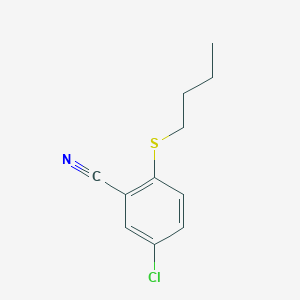
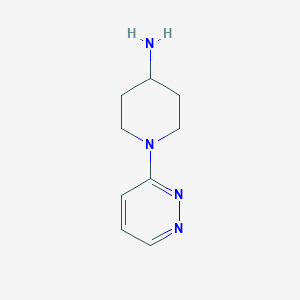
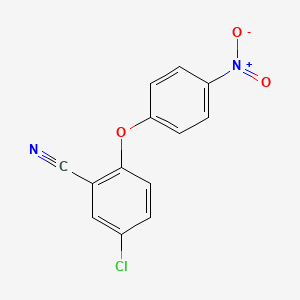
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
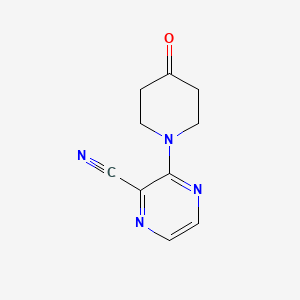
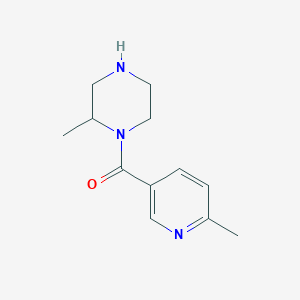
![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
